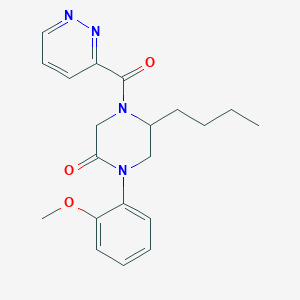![molecular formula C18H25ClN4O2 B5513128 (1S*,5R*)-3-[(4-chloro-3-methyl-1H-pyrazol-1-yl)acetyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5513128.png)
(1S*,5R*)-3-[(4-chloro-3-methyl-1H-pyrazol-1-yl)acetyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
- The synthesis of related compounds involves complex photochemical processes and reactions with various chemical agents. For example, the photochemical generation of a vinylketen from a related pyrazole compound has been studied, highlighting intricate chemical reactions and product formations (Day et al., 1973).
Molecular Structure Analysis
- X-ray crystallography is a crucial tool for determining the molecular structure of related compounds. Studies have used this method to elucidate the structural intricacies of similar chemical entities (Weber et al., 2001).
Chemical Reactions and Properties
- The chemical properties of related compounds, such as diazabicyclo nonan derivatives, have been extensively studied. These compounds often exhibit complex chemical reactions and functional transformations (Dotsenko et al., 2007).
Physical Properties Analysis
- The physical properties, including stability and reactivity, of similar compounds have been explored. Studies have investigated various derivatives and their characteristics under different conditions (Jung et al., 2004).
Scientific Research Applications
Structural and Conformational Studies
The compound's structure is related to other diazabicyclo compounds, which have been studied for their structural and conformational properties. For example, studies on 3,7-diazabicyclo[3.3.1]nonane derivatives have explored their structural characteristics using techniques like NMR, IR, and Raman spectroscopy, as well as X-ray diffraction (Gálvez et al., 1985). These studies provide insights into the preferred conformations of such compounds in different solvents and conditions.
Synthesis and Reactions
The compound shares a common structural motif with various heterocyclic compounds that have been synthesized and studied for their reactions. For instance, pyrazole-containing derivatives of 1,3-diazaadamantane, similar in structure to the target compound, have been synthesized and explored for various reactions (Gevorkyan et al., 2017). The study of these compounds' synthesis and reactivity can provide valuable information for the development of new chemicals and materials.
Antiviral and Antimicrobial Activity
Compounds with a similar chemical structure have been studied for their potential antiviral and antimicrobial properties. For example, research on pyrazolo[1,5-a]pyrimidine derivatives has shown promising results in antimicrobial applications (El‐Wahab et al., 2015). These findings suggest that the compound could also possess similar biological activities, warranting further investigation.
Catalysis
Studies have shown that diazabicyclo compounds can act as catalysts in chemical reactions. For instance, silica-bonded diazabicyclo[2.2.2]octane has been used as a catalyst for the synthesis of benzo[b]pyran derivatives (Hasaninejad et al., 2011). This indicates the potential catalytic applications of similar diazabicyclo compounds in organic synthesis.
Antioxidant and Antitumor Activity
Similar heterocyclic compounds have been explored for their potential antioxidant and antitumor activities. For example, thiazolyl–pyrazolone derivatives have been evaluated for their antioxidant properties (Gaffer et al., 2017). This suggests that the compound could also be explored for its potential in medical and pharmaceutical applications, especially in the context of cancer treatment and prevention.
properties
IUPAC Name |
(1S,5R)-3-[2-(4-chloro-3-methylpyrazol-1-yl)acetyl]-6-(3-methylbut-2-enyl)-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN4O2/c1-12(2)6-7-23-15-5-4-14(18(23)25)8-21(9-15)17(24)11-22-10-16(19)13(3)20-22/h6,10,14-15H,4-5,7-9,11H2,1-3H3/t14-,15+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMLVDJRCAASULC-LSDHHAIUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1Cl)CC(=O)N2CC3CCC(C2)N(C3=O)CC=C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C=C1Cl)CC(=O)N2C[C@@H]3CC[C@H](C2)N(C3=O)CC=C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-2-(2,4,6-trimethyl-3-cyclohexen-1-yl)-1,3-oxazolidine](/img/structure/B5513058.png)



![5-ethyl-4-{[4-(mesitylmethoxy)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5513088.png)

![4-{[(3-methoxyphenyl)thio]acetyl}-1,4-oxazepan-6-ol](/img/structure/B5513100.png)

![5-[(2,5-dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5513110.png)

![2-nitro-N-[4-(2-phenylvinyl)phenyl]benzamide](/img/structure/B5513117.png)
![2-[(1,3-benzoxazol-2-ylamino)methyl]-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5513122.png)
![3-{[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5513123.png)
![8-[(3-methylpyridin-2-yl)methyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5513140.png)